![molecular formula C18H18ClNO2S B2688049 ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate CAS No. 337920-34-0](/img/structure/B2688049.png)
ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl N-{1-[(4-chlorophenyl)sulfanyl]-2,3-dihydro-1H-inden-2-yl}carbamate, also known as ESI, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. It is a carbamate derivative of indene, which is a bicyclic organic compound that is commonly used in the production of pharmaceuticals and agrochemicals. ESI has been found to possess a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In We will also list as many future directions as possible for further research on this promising compound.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of novel compounds bearing carbamate or sulfonamide scaffolds due to their significant antimicrobial properties. For instance, Hussein et al. (2018) synthesized novel sulfonamide carbamates and evaluated their antimicrobial activities. Certain derivatives exhibited potent activity against bacteria, underscoring the potential of such structures in developing new antimicrobial agents. The study's findings were supported by molecular docking studies, which provided insights into the compounds' interactions with bacterial targets (Hussein, 2018).
Material Science Applications
In the realm of materials science, compounds with carbamate functionalities have been explored for their dyeing properties on various fabrics. Iyun et al. (2015) synthesized ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate derivatives and assessed their dyeing performance on polyester fabric. These dyes displayed very good wash, perspiration, sublimation, and rub fastness ratings, highlighting their potential in textile applications. However, they exhibited poor photostability, indicating areas for future improvement (Iyun et al., 2015).
Synthetic Methodologies
The development of synthetic methodologies involving carbamate groups has also been a focus. Yasuhara et al. (2002) explored the palladium(II)-catalyzed cyclization of ethyl 2-ethynylphenylcarbamate derivatives, leading to the formation of 2-substituted 3-ethenylindoles. This method represents a novel approach to constructing complex heterocyclic structures, which are prevalent in many bioactive molecules (Yasuhara et al., 2002).
properties
IUPAC Name |
ethyl N-[1-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2S/c1-2-22-18(21)20-16-11-12-5-3-4-6-15(12)17(16)23-14-9-7-13(19)8-10-14/h3-10,16-17H,2,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJOKZZYFMPHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CC2=CC=CC=C2C1SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

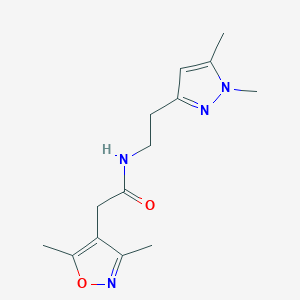
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone](/img/structure/B2687968.png)
![Benzyl({2-[benzyl(methyl)amino]ethyl})amine](/img/structure/B2687970.png)
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2687971.png)
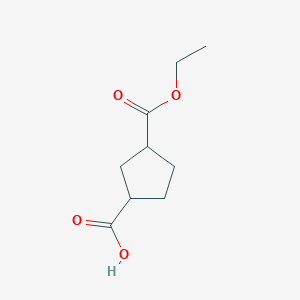

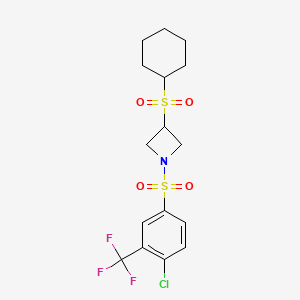
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2687977.png)
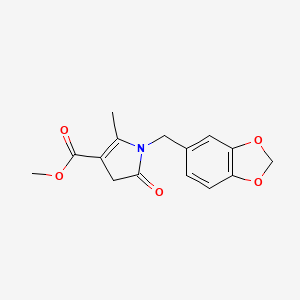
![4-tert-butyl-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2687982.png)
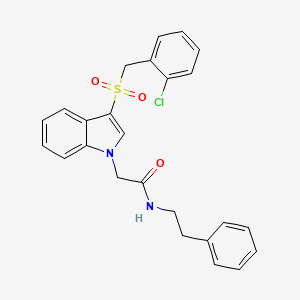
![Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2687986.png)

![3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687989.png)